molecular formula C15H23NO6 B12692082 alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate CAS No. 2731-42-2

alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate

Cat. No.: B12692082
CAS No.: 2731-42-2
M. Wt: 313.35 g/mol
InChI Key: QARISFYEQKFRIJ-UHFFFAOYSA-N
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Description

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Temperature: Moderate temperatures ranging from 25°C to 50°C.

    Catalysts: Catalysts like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like potassium permanganate.

    Reduction: Reaction with reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate has various scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential role in cell signaling and membrane transport.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Ion channels, receptors, and enzymes.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can be compared with other quaternary ammonium compounds, such as:

  • Tetramethylammonium chloride
  • Benzyltrimethylammonium chloride

Uniqueness

The unique structural features of this compound, such as its specific stereochemistry and functional groups, distinguish it from other similar compounds. These features may contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

2731-42-2

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;2-methyl-3-phenylbutan-2-amine

InChI

InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

QARISFYEQKFRIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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